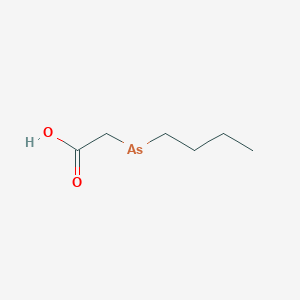
CID 78063878
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Butylarsanyl)acetic acid is an organoarsenic compound characterized by the presence of a butyl group attached to an arsanyl group, which is further connected to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Butylarsanyl)acetic acid typically involves the reaction of butylarsine with chloroacetic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydroxide. The general reaction scheme is as follows:
Butylarsine+Chloroacetic acid→(Butylarsanyl)acetic acid+HCl
Industrial Production Methods
Industrial production of (Butylarsanyl)acetic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(Butylarsanyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butylarsanyl acetic acid oxide.
Reduction: Reduction reactions can convert it to butylarsanyl acetic acid hydride.
Substitution: The arsanyl group can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products
Oxidation: Butylarsanyl acetic acid oxide.
Reduction: Butylarsanyl acetic acid hydride.
Substitution: Various substituted butylarsanyl acetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(Butylarsanyl)acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of (Butylarsanyl)acetic acid involves its interaction with molecular targets such as enzymes and proteins. The arsanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can disrupt cellular processes and has been studied for its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Arsenic acid: Contains an arsenic atom bonded to oxygen atoms.
Methylarsonic acid: Features a methyl group attached to an arsenic atom.
Dimethylarsinic acid: Contains two methyl groups attached to an arsenic atom.
Uniqueness
(Butylarsanyl)acetic acid is unique due to the presence of a butyl group, which imparts distinct chemical properties and reactivity compared to other organoarsenic compounds
Eigenschaften
Molekularformel |
C6H12AsO2 |
|---|---|
Molekulargewicht |
191.08 g/mol |
InChI |
InChI=1S/C6H12AsO2/c1-2-3-4-7-5-6(8)9/h2-5H2,1H3,(H,8,9) |
InChI-Schlüssel |
DUYFPMTYGWITJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[As]CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


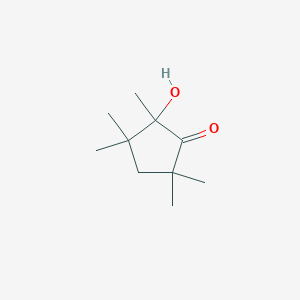
![6-[2,6-Bis(4-methoxyphenyl)tetrahydropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14500062.png)

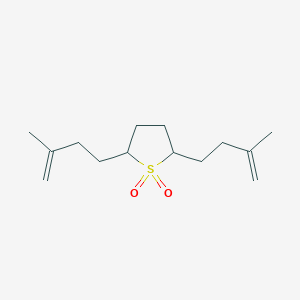
![[Phenyl(phosphorososulfanyl)methyl]benzene](/img/structure/B14500076.png)
![4-[(Methanesulfonyl)methyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14500083.png)
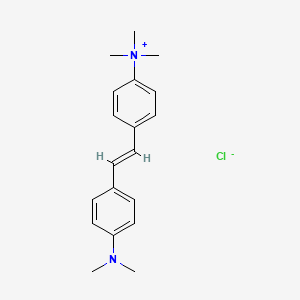
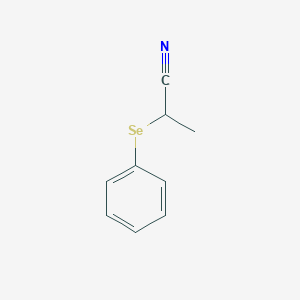
![9,9'-[Oxybis(methylene)]diphenanthrene](/img/structure/B14500099.png)

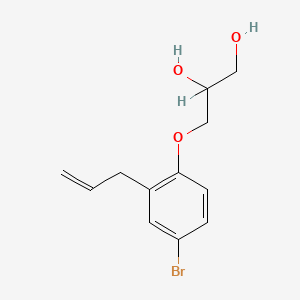
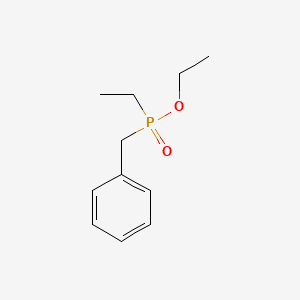

![2-cyano-N-[(E)-hydrazinylidenemethyl]-2-[(4-nitrophenyl)diazenyl]acetamide](/img/structure/B14500133.png)
